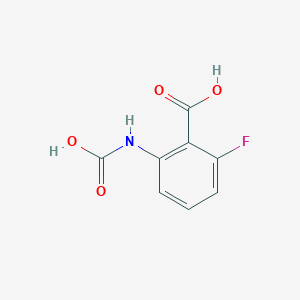

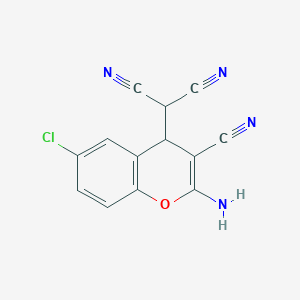

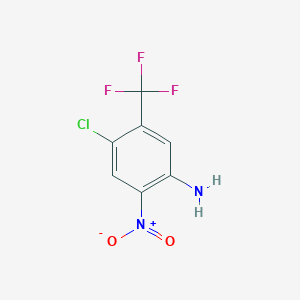

3-(Hydroxyamino)quinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Hydroxyamino)quinoxalin-2(1H)-one” is a derivative of quinoxalin-2(1H)-one . Quinoxalin-2(1H)-ones have recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .

Synthesis Analysis

The synthesis of quinoxalin-2(1H)-one derivatives has been achieved through various methods. For instance, the Rh(iii)-catalyzed synthesis of spiroquinoxalinone derivatives from 3-arylquinoxalin-2(1H)-ones and alkynes via a C–H functionalization/[3 + 2] annulation sequence has been developed . This method, featuring low catalyst loading, was amenable to Gram scale synthesis and tolerated a variety of functional groups .Chemical Reactions Analysis

The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This review focuses on the recent achievements, mainly including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .Scientific Research Applications

Antimicrobial and Anticancer Activity

Research has investigated the antimicrobial and anticancer potential of various quinoxalin-3-ones. A study demonstrated moderate antimicrobial activity against specific bacterial strains, although no significant anticancer and anti-HIV activity was found (Sanna et al., 1998).

Advances in Chemical Synthesis

Facilitation in Chemical Reactions

Tailored 3-trifluoroacetyl-quinolin-2(1H)-ones have been utilized as carbonyl and acid surrogates in chemical reactions, facilitating the synthesis of complex compounds under mild conditions (Madhu et al., 2022).

Electrochemical Alkylation

An electrochemical method for decarboxylative C3 alkylation of quinoxalin-2(1H)-ones has been developed, showcasing the potential for late-stage functionalization and the feasibility of using simple power sources, like a 3 V battery, for organic electrosynthesis (Niu et al., 2020).

Functionalization and Drug Development

C–H Bond Functionalization

Quinoxalin-2(1H)-one derivatives have been a focal point in the development of drugs due to their diverse biological activities. Recent research emphasizes the synthesis and C–H bond functionalization of these derivatives, contributing to the advancement in the synthesis of drugs like antimicrobial, anticancer, and antithrombotic agents (Ghosh & Das, 2020).

Serotonin Type-3 Receptor Antagonists

Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showing promise for the management of depression (Mahesh et al., 2010).

Mechanism of Action

Target of Action

Quinoxaline derivatives are known to interact with various biological targets, including enzymes and receptors, due to their diverse biological activities .

Mode of Action

For instance, some quinoxaline derivatives can bind to the bacterial ribosome, leading to inhibition of protein synthesis . Other quinoxaline derivatives have been shown to bind to and block certain receptors, thereby reducing specific biological activities .

Biochemical Pathways

For example, some quinoxaline derivatives can inhibit protein synthesis by binding to the bacterial ribosome . Other quinoxaline derivatives can affect the activity of certain receptors, thereby influencing the associated biochemical pathways .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Quinoxaline derivatives are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .

Action Environment

For example, pH and temperature can affect the stability and efficacy of a compound .

properties

IUPAC Name |

3-(hydroxyamino)-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8-7(11-13)9-5-3-1-2-4-6(5)10-8/h1-4,13H,(H,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOJIECBMCIOPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)

![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)

![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)